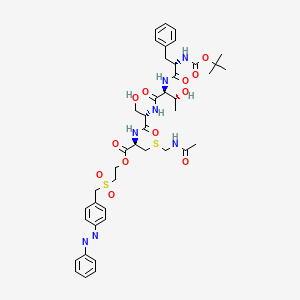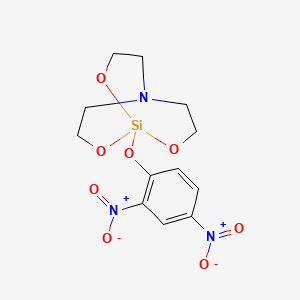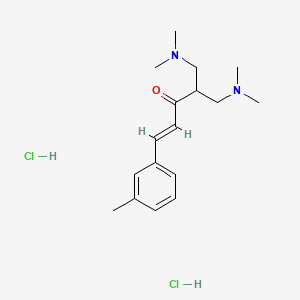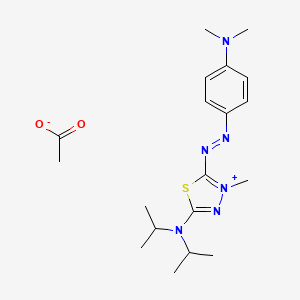
Paltusotine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paltusotine hydrochloride is a selective somatostatin receptor type 2 (SST2) agonist. It is currently under development for the treatment of acromegaly and certain neuroendocrine tumors. This small molecule is delivered orally and has shown promise in clinical trials for its efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paltusotine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of paltusotine .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the optimization of reaction conditions to maximize yield and purity. This would involve the use of specialized equipment and techniques to ensure the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Paltusotine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of paltusotine, which may have different pharmacological properties .
Scientific Research Applications
Paltusotine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of somatostatin receptor agonists.
Biology: Investigated for its effects on somatostatin receptors and related signaling pathways.
Medicine: Under development for the treatment of acromegaly and neuroendocrine tumors.
Mechanism of Action
Paltusotine hydrochloride exerts its effects by selectively binding to somatostatin receptor type 2 (SST2). This binding inhibits the release of growth hormone and insulin-like growth factor 1, which are involved in the pathophysiology of acromegaly and certain neuroendocrine tumors. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the reduction of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A somatostatin analog used for similar indications but requires injection.
Lanreotide: Another injectable somatostatin analog with a similar mechanism of action.
Pasireotide: A broader somatostatin receptor agonist that targets multiple receptor subtypes.
Uniqueness of Paltusotine Hydrochloride
This compound is unique in its oral bioavailability, which offers a significant advantage over injectable somatostatin analogs. This oral administration improves patient compliance and quality of life by eliminating the need for frequent injections .
Properties
CAS No. |
2361216-83-1 |
|---|---|
Molecular Formula |
C27H23ClF2N4O |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C27H22F2N4O.ClH/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33;/h1-5,10-13,15,21,34H,6-9,31H2;1H |
InChI Key |
BPVXAUKYSITSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



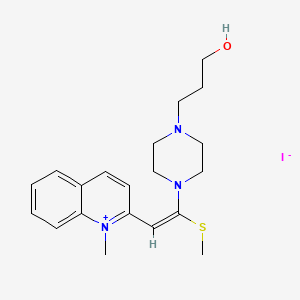
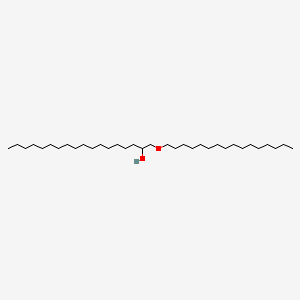
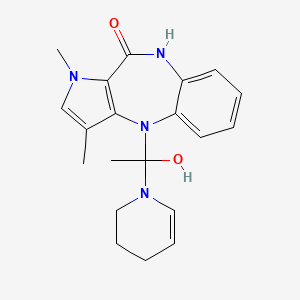

![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
